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Abstract
TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor

Kinases 1 and 2 (Lats1/2), the terminal kinases in the Hippo signaling pathway. By inhibiting

Lats kinases, TDI-011536 prevents the phosphorylation of the transcriptional co-activators Yes-

associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This

leads to the nuclear translocation of YAP/TAZ, where they associate with TEAD transcription

factors to promote gene expression programs involved in cell proliferation and tissue

regeneration. This technical guide provides a comprehensive overview of the function,

mechanism of action, and experimental evaluation of TDI-011536, presenting key quantitative

data, detailed experimental protocols, and visual representations of the underlying biological

pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Hippo
Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis.[1][2] In its active state, a kinase cascade involving MST1/2 and Lats1/2 leads to the

phosphorylation of YAP and TAZ.[2][3] This phosphorylation event promotes the cytoplasmic

retention and subsequent degradation of YAP/TAZ, thereby preventing their nuclear entry and

transcriptional activity.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10831577?utm_src=pdf-interest
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.researchgate.net/figure/Overview-of-retinal-organoid-differentiation-protocols-A-A-timeline-of-each-retinal_fig1_354499794
http://www.bio.unipd.it/piccolo/protocols/Detection_of_TAZ_and_YAP_by_western_IHC_and_IF.pdf
http://www.bio.unipd.it/piccolo/protocols/Detection_of_TAZ_and_YAP_by_western_IHC_and_IF.pdf
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.732382/full
https://www.researchgate.net/publication/357899690_Protocols_for_measuring_phosphorylation_subcellular_localization_and_kinase_activity_of_Hippo_pathway_components_YAP_and_LATS_in_cultured_cells/fulltext/627bdfb8107cae29199d0702/Protocols-for-measuring-phosphorylation-subcellular-localization-and-kinase-activity-of-Hippo-pathway-components-YAP-and-LATS-in-cultured-cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TDI-011536 functions as an ATP-competitive inhibitor of Lats1/2 kinases.[5] By blocking the

catalytic activity of Lats1/2, TDI-011536 prevents the phosphorylation of YAP at key serine

residues (e.g., S127).[6][7] This allows dephosphorylated YAP to accumulate in the nucleus,

bind to TEAD transcription factors, and initiate the transcription of target genes that drive cell

proliferation and regeneration.[6][8]
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Hippo Signaling Pathway and TDI-011536 Mechanism of Action.
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Quantitative Data Presentation
The efficacy of TDI-011536 has been characterized through various in vitro and in vivo studies.

The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy
Parameter Value Cell Line/System Reference

Lats1 IC50 0.76 nM In vitro kinase assay [9]

EC50 (YAP

phosphorylation)
10 nM Cell-based assay [5]

YAP Phosphorylation

Reduction
~80% at 3 µM

Human retinal

organoids
[5]

Proliferation of Müller

Glia
Tenfold increase

Human retinal

organoids
[6]

Table 2: In Vivo Efficacy in Mice (Intraperitoneal
Administration)

Dosage Time Point Organ Effect on pYAP Reference

200 mg/kg 2 hours Heart, Liver, Skin
Profound

reduction
[6][7]

200 mg/kg 4 hours Heart, Liver, Skin
Profound

reduction
[6][7]

100 mg/kg 4 hours Heart, Liver
Maintained

reduction
[6][7]

100 mg/kg 4 hours Skin
No significant

reduction
[6][7]

50 mg/kg 4 hours Heart, Liver, Skin
No significant

reduction
[6][7]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

function of TDI-011536.

In Vitro Lats Kinase Inhibition Assay
This protocol describes a non-radioactive in vitro kinase assay to measure the inhibitory activity

of TDI-011536 on Lats1 kinase using YAP as a substrate.

Materials:

Recombinant Lats1 kinase

Recombinant GST-YAP protein

TDI-011536

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5

mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP

Anti-phospho-YAP (S127) antibody

Anti-GST antibody

HRP-conjugated secondary antibody

Chemiluminescence substrate

96-well plates

Procedure:

Prepare serial dilutions of TDI-011536 in DMSO.

In a 96-well plate, add Lats1 kinase, GST-YAP substrate, and TDI-011536 (or DMSO control)

to the kinase buffer.

Initiate the kinase reaction by adding ATP (e.g., 2 mM final concentration).
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Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding SDS-PAGE loading buffer.

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate the membrane with primary antibodies against phospho-YAP (S127) and GST

overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Quantify the band intensities to determine the IC50 value of TDI-011536.

Cellular Yap Phosphorylation Assay (Western Blot)
This protocol details the procedure for assessing the effect of TDI-011536 on YAP

phosphorylation in cultured cells.

Materials:

HEK293A cells (or other suitable cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

TDI-011536

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescence substrate

Procedure:

Seed HEK293A cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of TDI-011536 (or DMSO control) for a specified

time (e.g., 24 hours).

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Prepare protein samples with SDS-PAGE loading buffer and denature at 95°C for 5 minutes.

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using a chemiluminescence substrate.

Quantify the ratio of phospho-YAP to total YAP to determine the effect of TDI-011536.
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In Vivo Mouse Studies
This protocol outlines the procedure for intraperitoneal administration of TDI-011536 to mice

and subsequent tissue collection for analysis.

Materials:

Swiss Webster mice (or other appropriate strain)

TDI-011536

Vehicle (e.g., 10% Kolliphor HS 15 in PBS)

Syringes and needles (27-30 gauge)

Surgical tools for dissection

Liquid nitrogen

Tubes for tissue storage

Procedure:

Prepare the dosing solution of TDI-011536 in the vehicle.

Administer TDI-011536 or vehicle to mice via intraperitoneal injection at the desired dosage

(e.g., 50, 100, or 200 mg/kg).

At specified time points post-injection (e.g., 2 or 4 hours), euthanize the mice according to

approved protocols.

Immediately dissect the target organs (e.g., heart, liver, skin).

Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis (e.g.,

Western blot or RNA sequencing).

RNA Sequencing and Analysis
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This protocol describes the general workflow for analyzing changes in gene expression in

tissues from TDI-011536-treated mice.

Materials:

Frozen tissue samples

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

DNase I

RNA quality assessment tool (e.g., Bioanalyzer)

RNA sequencing library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

Homogenize the frozen tissue samples.

Extract total RNA using a commercial kit, including a DNase I treatment step to remove

genomic DNA contamination.

Assess the quality and quantity of the extracted RNA.

Prepare RNA sequencing libraries from high-quality RNA samples according to the

manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA

synthesis, adapter ligation, and PCR amplification.

Sequence the prepared libraries on a next-generation sequencing platform.

Perform bioinformatic analysis of the sequencing data, including quality control, read

alignment to a reference genome, and differential gene expression analysis between TDI-
011536-treated and vehicle-treated groups.

Perform gene set enrichment analysis (GSEA) to identify pathways and biological processes

affected by TDI-011536 treatment, with a focus on YAP target genes.
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In Vitro Experiments In Vivo Experiments
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Experimental Workflow for TDI-011536 Characterization.

Conclusion
TDI-011536 is a valuable research tool for investigating the biological roles of the Hippo-Yap

signaling pathway. Its high potency and demonstrated in vivo efficacy make it a promising

candidate for further development in regenerative medicine. The experimental protocols and

data presented in this guide provide a solid foundation for researchers and drug development

professionals to design and execute studies aimed at further elucidating the therapeutic

potential of Lats kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. bio.unipd.it [bio.unipd.it]

3. Frontiers | Generation and Staging of Human Retinal Organoids Based on Self-Formed
Ectodermal Autonomous Multi-Zone System [frontiersin.org]

4. researchgate.net [researchgate.net]

5. origene.com [origene.com]

6. Retinal Organoids: Cultivation, Differentiation, and Transplantation - PMC
[pmc.ncbi.nlm.nih.gov]

7. [PDF] A simple and efficient method for generating human retinal organoids | Semantic
Scholar [semanticscholar.org]

8. A simple and efficient method for generating human retinal organoids - PMC
[pmc.ncbi.nlm.nih.gov]

9. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [TDI-011536: A Technical Guide to the Potent Lats
Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831577#tdi-011536-lats-kinase-inhibitor-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b10831577?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Overview-of-retinal-organoid-differentiation-protocols-A-A-timeline-of-each-retinal_fig1_354499794
http://www.bio.unipd.it/piccolo/protocols/Detection_of_TAZ_and_YAP_by_western_IHC_and_IF.pdf
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.732382/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.732382/full
https://www.researchgate.net/publication/357899690_Protocols_for_measuring_phosphorylation_subcellular_localization_and_kinase_activity_of_Hippo_pathway_components_YAP_and_LATS_in_cultured_cells/fulltext/627bdfb8107cae29199d0702/Protocols-for-measuring-phosphorylation-subcellular-localization-and-kinase-activity-of-Hippo-pathway-components-YAP-and-LATS-in-cultured-cells.pdf
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC8282056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8282056/
https://www.semanticscholar.org/paper/A-simple-and-efficient-method-for-generating-human-R%C3%A9gent-Chen/1a477e784e742f86a34c72583608d74a63f39d6a
https://www.semanticscholar.org/paper/A-simple-and-efficient-method-for-generating-human-R%C3%A9gent-Chen/1a477e784e742f86a34c72583608d74a63f39d6a
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5669374/
https://www.benchchem.com/product/b10831577#tdi-011536-lats-kinase-inhibitor-function
https://www.benchchem.com/product/b10831577#tdi-011536-lats-kinase-inhibitor-function
https://www.benchchem.com/product/b10831577#tdi-011536-lats-kinase-inhibitor-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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